(+)-5,6-O-Isopropylidene-L-ascorbic acid

Catalog No.
S836663
CAS No.
15042-01-0
M.F
C9H12O6
M. Wt
216.189
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-5,6-O-Isopropylidene-L-ascorbic acid

CAS Number

15042-01-0

Product Name

(+)-5,6-O-Isopropylidene-L-ascorbic acid

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C9H12O6

Molecular Weight

216.189

InChI

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3

InChI Key

POXUQBFHDHCZAD-MHTLYPKNSA-N

SMILES

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C

Synonyms

5,6-O-Isopropylidene-L-ascorbic Acid; NSC 252042;
  • Origin: It is a synthetic compound derived from vitamin C [].
  • Significance: This compound is primarily used in scientific research due to its stability compared to vitamin C [, ]. Vitamin C is sensitive to light, heat, and air, making it difficult to study. (+)-5,6-O-Isopropylidene-L-ascorbic acid retains the core structure of vitamin C but is more stable, allowing for easier research on its properties and potential applications [].

Molecular Structure Analysis

  • (+)-5,6-O-Isopropylidene-L-ascorbic acid has a six-carbon sugar backbone similar to vitamin C, with an additional isopropylidene group attached between the 5th and 6th carbon atoms [, ].
  • This isopropylidene group acts as a protective cap, enhancing the stability of the molecule [].

Chemical Reactions Analysis

  • Synthesis: (+)-5,6-O-Isopropylidene-L-ascorbic acid can be synthesized from L-ascorbic acid through a reaction with acetone under acidic conditions.
L-ascorbic acid + acetone --> (+)-5,6-O-Isopropylidene-L-ascorbic acid + H2O
  • Decomposition: The compound can be converted back to L-ascorbic acid under acidic or enzymatic hydrolysis [].
(+)-5,6-O-Isopropylidene-L-ascorbic acid + H2O --> L-ascorbic acid + acetone

Physical And Chemical Properties Analysis

  • Melting point: 210 °C (decomposition) [].
  • Solubility: Soluble in water, methanol, and ethanol [].
  • Stability: More stable than L-ascorbic acid towards light, heat, and air [, ].

As (+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of vitamin C, it can be converted back to vitamin C inside cells []. Vitamin C acts as an antioxidant and plays a role in various biological functions; however, the specific mechanism of action of (+)-5,6-O-Isopropylidene-L-ascorbic acid itself is not fully understood and requires further research.

  • Limited data is available on the specific hazards of (+)-5,6-O-Isopropylidene-L-ascorbic acid.
  • As a general precaution, laboratory safety guidelines should be followed when handling the compound, including wearing gloves and eye protection.

Synthesis and Chemical Properties:

(+)-5,6-O-Isopropylidene-L-ascorbic acid, also known as L-ascorbic acid 5,6-acetonide, is a derivative of L-ascorbic acid (vitamin C) synthesized by reacting L-ascorbic acid with acetone under acidic conditions []. This process protects the two hydroxyl groups (OH) at positions 5 and 6 of the ascorbic acid molecule, forming a cyclic acetal group. This modification enhances the stability of the molecule, making it more resistant to oxidation and degradation compared to L-ascorbic acid [].

Biological Activity:

While (+)-5,6-O-Isopropylidene-L-ascorbic acid itself does not possess significant vitamin C activity, it can be readily converted back to L-ascorbic acid by hydrolysis under physiological conditions []. This property makes it a valuable prodrug for studying the biological effects of vitamin C. Prodrugs are inactive forms of a drug that are converted to the active form within the body.

Applications in Research:

  • Vitamin C Transport and Metabolism

    (+)-5,6-O-Isopropylidene-L-ascorbic acid has been used to investigate the cellular uptake and metabolism of vitamin C. By studying the conversion of this prodrug to L-ascorbic acid within cells, researchers can gain insights into the mechanisms by which vitamin C is transported and utilized in the body [].

  • Antioxidant and Anticancer Properties

    Research suggests that L-ascorbic acid may have potential benefits in preventing and managing certain cancers. Studies have employed (+)-5,6-O-Isopropylidene-L-ascorbic acid to investigate the potential anticancer effects of vitamin C, particularly its ability to scavenge free radicals and protect cells from oxidative damage [].

  • Drug Delivery Systems

    The lipophilic nature (attracted to fat) of (+)-5,6-O-Isopropylidene-L-ascorbic acid compared to L-ascorbic acid allows for its exploration in developing novel drug delivery systems. These systems aim to improve the bioavailability and targeting of drugs by encapsulating them within carriers that can penetrate biological membranes more effectively [].

XLogP3

-0.3

Dates

Modify: 2023-08-15

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